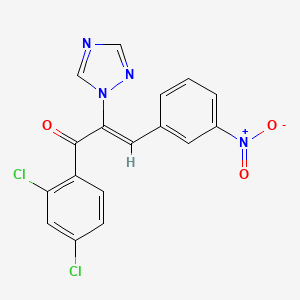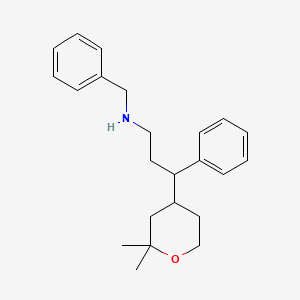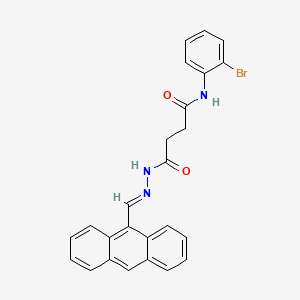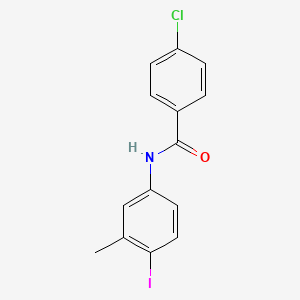
(2Z)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Final Coupling: The final step involves coupling the triazole ring with the substituted phenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitro group results in amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its biological activity, the compound can be a lead compound in the development of new pharmaceuticals.
Industry
Agriculture: It may be used in the development of agrochemicals, such as fungicides or herbicides.
Mechanism of Action
The mechanism of action of (Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Uniqueness
(Z)-1-(2,4-DICHLOROPHENYL)-3-(3-NITROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and nitrophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C17H10Cl2N4O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H10Cl2N4O3/c18-12-4-5-14(15(19)8-12)17(24)16(22-10-20-9-21-22)7-11-2-1-3-13(6-11)23(25)26/h1-10H/b16-7- |
InChI Key |
ZBNXEWZFINRQKZ-APSNUPSMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=NC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylimino)methyl]phenol](/img/structure/B11100625.png)

![N-[(E)-(4-bromophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100636.png)

![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11100646.png)
![4-[(E)-(2-{[(2-bromobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100652.png)
![2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11100660.png)
![4-[(2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11100668.png)
![1-(8-bromo-4a-hydroxy-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone](/img/structure/B11100669.png)
![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinyl]-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B11100672.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11100674.png)
![{2-methoxy-6-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11100677.png)

![N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-B]quinolin-4-YL)-2-[(3,4-dimethoxyphenethyl)(methyl)amino]acetamide](/img/structure/B11100689.png)
